molecular formula C19H16F3N3O2S B2622981 2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 869345-35-7

2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2622981
CAS No.: 869345-35-7
M. Wt: 407.41
InChI Key: BMDQFEQWNHFRFV-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features an imidazole ring, a methoxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 2-methoxyphenyl imidazole with a sulfanyl acetamide derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways or cell proliferation, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-27-16-5-3-2-4-15(16)25-11-10-23-18(25)28-12-17(26)24-14-8-6-13(7-9-14)19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDQFEQWNHFRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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